Cas no 14210-51-6 (2-(1H-Tetrazol-1-yl)aniline)

2-(1H-テトラゾール-1-イル)アニリンは、テトラゾール基とアニリン基を有する複素環化合物です。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとして利用されます。特に、テトラゾール基の高い反応性により、多様な官能基変換が可能であり、創薬化学や材料科学分野で有用です。また、安定性に優れ、取り扱いが比較的容易な点も特徴です。結晶性が良好なため、精製や特性評価が行いやすく、研究開発プロセスにおける再現性の確保に貢献します。

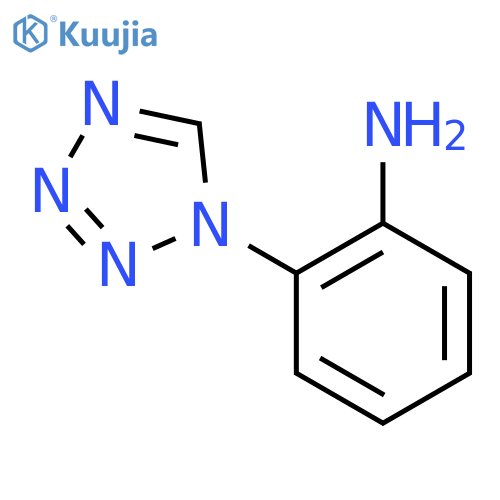

2-(1H-Tetrazol-1-yl)aniline structure

商品名:2-(1H-Tetrazol-1-yl)aniline

2-(1H-Tetrazol-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 2-(1H-Tetrazol-1-yl)aniline

- 2-(1H-tetrazol-1-yl)benzenamine

- 2-(1H-tetrazol-1-yl)aniline(SALTDATA: FREE)

- 2-(tetrazol-1-yl)aniline

- AKOS BB-8756

- AKOS BBV-014094

- CHEMBRDG-BB 4002015

- UKRORGSYN-BB BBV-014094

- SB76044

- 2-(1H-Tetrazol-1-yl)aniline, AldrichCPR

- 2-(1,2,3,4-TETRAZOL-1-YL)ANILINE

- MFCD08059719

- CS-0248405

- Benzenamine, 2-(1H-tetrazol-1-yl)-

- 2-(1H-1,2,3,4-tetrazol-1-yl)aniline

- D88014

- Z255119060

- AKOS000132385

- DTXSID70576045

- STL141037

- SCHEMBL5330184

- J-007599

- 14210-51-6

- DA-18606

- EN300-39768

- 1-(aminophenyl)tetrazole

- BBL009684

- VS-02144

-

- MDL: MFCD08059719

- インチ: InChI=1S/C7H7N5/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,8H2

- InChIKey: SZZQSRGQFXNPLZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)N)N2C=NN=N2

計算された属性

- せいみつぶんしりょう: 161.07000

- どういたいしつりょう: 161.07014524g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 69.6Ų

じっけんとくせい

- PSA: 69.62000

- LogP: 0.82570

2-(1H-Tetrazol-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 2213968-500MG |

2-(1H-1,2,3,4-tetrazol-1-yl)aniline |

14210-51-6 | 95% | 500MG |

$125 | 2023-06-25 | |

| abcr | AB215125-25 g |

2-(1H-Tetrazol-1-yl)aniline; 95% |

14210-51-6 | 25 g |

€465.60 | 2023-07-20 | ||

| TRC | H953965-10mg |

2-(1H-Tetrazol-1-yl)aniline |

14210-51-6 | 10mg |

$ 50.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1249425-5g |

Benzenamine, 2-(1H-tetrazol-1-yl)- |

14210-51-6 | 95% | 5g |

$175 | 2024-06-08 | |

| Enamine | EN300-39768-0.1g |

2-(1H-1,2,3,4-tetrazol-1-yl)aniline |

14210-51-6 | 95% | 0.1g |

$33.0 | 2023-02-10 | |

| Enamine | EN300-39768-10.0g |

2-(1H-1,2,3,4-tetrazol-1-yl)aniline |

14210-51-6 | 95% | 10.0g |

$571.0 | 2023-02-10 | |

| A2B Chem LLC | AA69524-5g |

2-(1H-Tetrazol-1-yl)aniline |

14210-51-6 | 95% | 5g |

$111.00 | 2024-04-20 | |

| 1PlusChem | 1P001I9G-1g |

Benzenamine, 2-(1H-tetrazol-1-yl)- |

14210-51-6 | 95% | 1g |

$35.00 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1249425-1g |

Benzenamine, 2-(1H-tetrazol-1-yl)- |

14210-51-6 | 95% | 1g |

$85 | 2025-03-01 | |

| A2B Chem LLC | AA69524-1g |

2-(1H-Tetrazol-1-yl)aniline |

14210-51-6 | 95% | 1g |

$35.00 | 2024-04-20 |

2-(1H-Tetrazol-1-yl)aniline 関連文献

-

Afjal H. Miah,Royston C. B. Copley,Daniel O'Flynn,Jonathan M. Percy,Panayiotis A. Procopiou Org. Biomol. Chem. 2014 12 1779

14210-51-6 (2-(1H-Tetrazol-1-yl)aniline) 関連製品

- 5378-52-9(1-phenyl-1H-1,2,3,4-tetrazole)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14210-51-6)2-(1H-Tetrazol-1-yl)aniline

清らかである:99%/99%

はかる:10g/25g

価格 ($):159.0/276.0